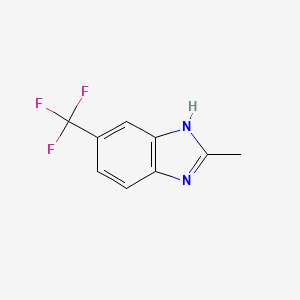

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole

Description

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features both a benzimidazole core and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in various scientific and industrial applications. This compound is known for its stability, lipophilicity, and ability to participate in diverse chemical reactions.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJRRPABGUWERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986691 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-82-1 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,2-phenylenediamine with trifluoroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.

Chemical Reactions Analysis

N-Alkylation Reactions

The NH group at position 1 undergoes alkylation under basic conditions, forming N-alkylated derivatives. This reaction is critical for modifying biological activity and enhancing lipophilicity.

Example Reaction:

Reaction with ethyl bromide in the presence of potassium carbonate yields 1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole .

| Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Ethyl bromide, K₂CO₃, DMF, 80°C | 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole | 85% |

Mechanism:

-

Deprotonation of NH by K₂CO₃ generates a nucleophilic nitrogen.

-

Nucleophilic substitution (SN2) with ethyl bromide forms the N-alkylated product .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzimidazole ring directs electrophiles to specific positions. The trifluoromethyl group (-CF₃) is strongly meta-directing, while the methyl group (-CH₃) is ortho/para-directing.

Key Reactions:

-

Nitration: Occurs at position 4 or 6 using HNO₃/H₂SO₄.

-

Halogenation: Bromination with Br₂/FeBr₃ targets position 4 .

| Reaction Type | Reagents/Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-2-methyl-5-(trifluoromethyl)-1H-benzimidazole | Position 4 |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 4-Bromo-2-methyl-5-(trifluoromethyl)-1H-benzimidazole | Position 4 |

Rationale:

-

The -CF₃ group deactivates the ring and directs incoming electrophiles to the meta position relative to itself (position 4) .

Condensation Reactions

The NH group participates in condensation with aldehydes or ketones to form Schiff bases, which are intermediates for further functionalization.

Example:

Reaction with benzaldehyde under acidic conditions produces 1-(benzylidene)-2-methyl-5-(trifluoromethyl)-1H-benzimidazole .

| Reagent/Conditions | Product | Application |

|---|---|---|

| Benzaldehyde, HCl, ethanol, reflux | Schiff base derivative | Antimicrobial agents |

Mechanism:

Oxidation:

The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydro derivative, altering its aromaticity .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at position 2. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 2-Aryl-5-(trifluoromethyl)-1H-benzimidazole | 70–90% |

Applications:

Acid/Base Behavior

The compound acts as a weak base (pKa ~5.2) due to the benzimidazole ring’s NH group. Protonation occurs in strong acids (e.g., HCl), forming a water-soluble salt:

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-methyl-5-(trifluoromethyl)-1H-benzimidazole exhibits significant antibacterial and antifungal properties. Notably, it has shown effectiveness against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound's mechanism of action may involve disrupting redox homeostasis within these parasites, leading to their death.

Antiparasitic Properties

The compound has been highlighted for its potential as an antiprotozoal agent. Studies indicate that it can effectively combat protozoan infections, making it a candidate for further development in antiparasitic therapies.

Analgesic and Anti-inflammatory Activities

Derivatives of 2-methyl-5-(trifluoromethyl)-1H-benzimidazole have also shown promise in analgesic and anti-inflammatory activities, suggesting its utility in pain management and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies

Interaction studies focusing on the structure-activity relationship of 2-methyl-5-(trifluoromethyl)-1H-benzimidazole are crucial for drug design. These studies assess how modifications to the benzimidazole structure affect biological activity against specific targets, including protozoan parasites. Understanding these interactions is vital for optimizing efficacy while minimizing toxicity.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activities based on their substituents. The following table summarizes some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-5-(trifluoromethyl)-1H-benzimidazole | Ethyl group instead of methyl | Antiparasitic activity |

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | Bromine substitution at position 5 | Antimicrobial properties |

| 2-Methyl-6-(trifluoromethyl)-1H-benzimidazole | Trifluoromethyl at position 6 | Potential antitumor activity |

| 2-(Trifluoromethyl)benzimidazole | Lacks additional methyl group | Broad-spectrum antiparasitic effects |

Case Studies

Several studies have documented the applications and efficacy of 2-methyl-5-(trifluoromethyl)-1H-benzimidazole in various contexts:

- Antiparasitic Efficacy : A study demonstrated that derivatives of this compound were effective against Giardia intestinalis and Trichomonas vaginalis, showcasing its potential as a therapeutic agent for protozoan infections.

- Pharmacological Investigations : Pharmacophore modeling has been employed to reveal essential structural features necessary for developing effective benzimidazole derivatives with enhanced biological activity against cancer cells .

- Synthesis and Biological Evaluation : The synthesis of various benzimidazole derivatives, including 2-methyl-5-(trifluoromethyl)-1H-benzimidazole, has been reported, emphasizing their evaluation for anticancer properties against pancreatic cancer cell lines such as Panc-1 and BxPC-3 .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-Methylbenzimidazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.

5-Trifluoromethylbenzimidazole: Similar structure but without the methyl group, affecting its biological activity and chemical behavior.

2-Methyl-4-(trifluoromethyl)benzimidazole:

Uniqueness: 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to the combined presence of the methyl and trifluoromethyl groups, which confer distinct lipophilicity, stability, and reactivity. These properties make it particularly valuable in the development of new pharmaceuticals and specialty chemicals.

Biological Activity

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antiprotozoal, antimicrobial, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is characterized by a benzimidazole core with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antiprotozoal Activity

Research indicates that 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole demonstrates significant antiprotozoal activity. For instance, a study reported that derivatives of this compound exhibited potent effects against Trichomonas vaginalis and Giardia intestinalis, with IC50 values less than 1 µM, making them more effective than standard treatments like albendazole and metronidazole .

Table 1: Antiprotozoal Activity of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole Derivatives

| Compound | Target Protozoa | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 1 | Trichomonas vaginalis | <1 | Albendazole |

| 2 | Giardia intestinalis | <1 | Metronidazole |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. A series of benzimidazole derivatives were tested against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. One study highlighted that certain derivatives had minimum inhibitory concentration (MIC) values as low as 2 µg/ml against S. aureus, outperforming traditional antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Comparison Drug |

|---|---|---|---|

| A | Staphylococcus aureus | 2 | Norfloxacin |

| B | Escherichia coli | 4 | Ampicillin |

Anticancer Activity

The anticancer potential of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole has been explored in various studies. For instance, one study reported that a derivative of this compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 25.72 µM. Additionally, in vivo studies demonstrated significant tumor growth suppression in mice treated with this derivative .

Table 3: Anticancer Activity of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Drug A | MCF-7 | 25.72 ± 3.95 |

| Drug B | U87 glioblastoma | 45.2 ± 13.0 |

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in treating infectious diseases and cancer:

- Case Study on Antiprotozoal Efficacy : A clinical evaluation demonstrated that patients treated with a formulation containing benzimidazole derivatives showed a marked reduction in symptoms associated with Trichomonas vaginalis infections compared to those receiving standard therapy .

- Case Study on Antimicrobial Resistance : In a hospital setting, the introduction of benzimidazole derivatives significantly reduced the incidence of methicillin-resistant Staphylococcus aureus (MRSA) infections among patients, showcasing their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-5-(trifluoromethyl)-1H-benzimidazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted o-phenylenediamine derivatives and trifluoromethyl-containing carbonyl precursors. For example, in fluorinated imidazole-based ligand synthesis, mixed ligands (e.g., 2-methylimidazole and trifluoromethylated imidazoles) are reacted under solvothermal conditions using polar solvents like DMF or methanol . Post-synthesis, purity is validated using melting point analysis, IR spectroscopy (to confirm functional groups like C-F stretches at ~1100–1250 cm⁻¹), and ¹H/¹³C NMR (to verify aromatic proton environments and trifluoromethyl group integration). Elemental analysis (C, H, N) is critical for confirming stoichiometric ratios .

Q. How can spectral contradictions in characterizing trifluoromethyl-substituted benzimidazoles be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For instance, the trifluoromethyl group’s electron-withdrawing nature can shift aromatic proton signals downfield. To resolve ambiguities:

- Use deuterated DMSO or CDCl₃ for consistent NMR solvent environments.

- Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational frequency calculations).

- Employ mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts .

Advanced Research Questions

Q. What strategies are effective for crystallographic refinement of 2-methyl-5-(trifluoromethyl)-1H-benzimidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to handle challenges like disorder in the trifluoromethyl group or hydrogen bonding networks. Key steps:

- Collect high-resolution data (θ > 25°) to resolve fluorine atoms.

- Apply anisotropic displacement parameters for non-H atoms.

- Analyze hydrogen-bonding patterns using graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions (e.g., N–H···N or C–H···F motifs) .

Q. How can computational methods predict the biological or material science potential of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes with hydrophobic active sites, leveraging the trifluoromethyl group’s lipophilicity). Validate with experimental IC₅₀ assays .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps for photocatalytic applications) .

- Crystal Engineering : Design co-crystals or metal-organic frameworks (MOFs) by pairing the benzimidazole with carboxylate linkers, exploiting its hydrogen-bonding motifs for porosity or stability .

Q. What experimental design considerations are critical for studying dielectric properties in benzimidazole crystals?

- Methodological Answer : For dielectric constant measurements:

- Grow high-quality single crystals via slow evaporation (solvents like ethanol/water mixtures).

- Use impedance spectroscopy (1 Hz–1 MHz) to assess frequency-dependent permittivity.

- Correlate results with Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., π-π stacking or halogen bonding) influencing polarization .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar benzimidazoles?

- Methodological Answer : Variations in bioactivity (e.g., antimicrobial vs. antiviral) may stem from substituent positioning or trifluoromethyl group orientation. To reconcile

- Perform SAR studies by synthesizing analogs (e.g., varying substituents at positions 2 or 5).

- Use X-ray crystallography to confirm 3D conformation and compare with docking poses.

- Validate via in vitro assays under standardized conditions (e.g., MIC for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.